3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
The compound belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of certain enzymes .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrimidine ring substituted with two carbonyl groups . The structure may also involve an activated CH 2 group (e.g., PhCH 2) in the amide moiety .Chemical Reactions Analysis
The reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of various functional groups .Mechanism of Action
Target of Action
The primary targets of 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism . In particular, the compound has shown promising activity as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) .
Mode of Action
The compound interacts with its targets by inhibiting their activity. As a protein kinase inhibitor, it prevents these enzymes from transferring phosphate groups from ATP to specific substrates . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. For instance, the inhibition of CDK2 can disrupt the cell cycle, as CDK2 is essential for the transition from the G1 phase to the S phase . Moreover, the compound’s interaction with protein kinases can influence other pathways related to cell growth, differentiation, and metabolism .
Result of Action
The inhibition of protein kinases by this compound can lead to a decrease in cell proliferation . Specifically, the compound’s inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can result in the reduction of tumor growth in cancerous cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has been found to interact with certain enzymes and proteins. For instance, it has been reported to have inhibitory activity towards PARP-1, a DNA-binding protein involved in DNA repair damage . The compound’s interaction with this enzyme could potentially compromise the DNA repair mechanism, leading to genomic dysfunction .
Cellular Effects
In terms of cellular effects, this compound has been observed to have anti-proliferative activity against certain human cancer cell lines . It has been suggested that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its potential to cause changes in gene expression . It has been suggested that the compound’s effects at the molecular level could include enzyme inhibition or activation .
Properties
IUPAC Name |
3-(3-methylbutyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)5-7-15-11(16)9-4-3-6-13-10(9)14-12(15)17/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZQZKJMAGBTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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